molecular formula C27H32BNO2 B1399642 Dibenzyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine CAS No. 1221824-21-0

Dibenzyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine

Cat. No. B1399642
M. Wt: 413.4 g/mol
InChI Key: HHXLGAOQEJSMFE-UHFFFAOYSA-N
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Description

“Dibenzyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine” seems to be a complex organic compound. It likely contains a boronic ester group (4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl), which is commonly used in Suzuki-Miyaura cross-coupling reactions .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, boronic esters are generally known to participate in Suzuki-Miyaura cross-coupling reactions .

Scientific Research Applications

Chelation and Oxidative Stress Mitigation

Researchers have synthesized and characterized prochelators responsive to hydrogen peroxide to provide hexadentate ligands for chelating metal ions. These prochelators, including variants of the subject compound, have been evaluated for their potential in preventing metal-promoted oxidative damage, particularly in biological applications like protecting retinal pigment epithelial cells against oxidative stress (Leed et al., 2011).

Structural Characterization and Synthesis

The structural characterization and synthesis of compounds related to Dibenzyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine have been a focus in recent research. Studies have utilized spectroscopy, X-ray diffraction, and density functional theory (DFT) calculations to analyze the molecular structures of these compounds, revealing insights into their physicochemical properties and potential applications in various fields (Wu et al., 2021).

Application in Asymmetric Catalysis

In the realm of asymmetric catalysis, the use of compounds containing the Dibenzyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine structure has been explored. Studies have focused on their role in facilitating reactions like hydroformylation and allylic amination, highlighting the potential of these compounds in improving enantioselectivity and regioselectivity in catalytic processes (Krausová et al., 2011).

Enhancing Sensing Performance

Research has also been conducted on enhancing the sensing performance of borate compounds, including those similar to the subject compound, for detecting hydrogen peroxide vapor. The introduction of certain functional groups has been found to significantly improve the reaction time and detection limits, making these compounds highly relevant in the field of sensitive explosive detection (Fu et al., 2016).

properties

IUPAC Name

N-benzyl-1-phenyl-N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32BNO2/c1-26(2)27(3,4)31-28(30-26)25-17-15-24(16-18-25)21-29(19-22-11-7-5-8-12-22)20-23-13-9-6-10-14-23/h5-18H,19-21H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXLGAOQEJSMFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN(CC3=CC=CC=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibenzyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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